molecular formula C8H4BrF5 B2488315 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide CAS No. 493038-91-8

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide

Cat. No. B2488315
CAS RN: 493038-91-8
M. Wt: 275.016
InChI Key: WZOUPBFISGAUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide (2,6-Difluoro-4-TMB) is a chemical compound with a wide range of applications in scientific research. This compound is widely used in organic synthesis, as well as in analytical and medicinal chemistry. It is a highly reactive compound and is used as a reagent in many reactions. 2,6-Difluoro-4-TMB has been studied extensively in the laboratory, and its properties and applications have been well documented.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide:

Pharmaceutical Synthesis

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is widely used in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to act as a building block in the creation of various drugs, particularly those targeting viral infections and cancer. The presence of fluorine atoms enhances the metabolic stability and bioavailability of the resulting compounds .

Organic Chemistry Reagent

In organic chemistry, this compound serves as a versatile reagent for introducing the 2,6-difluoro-4-(trifluoromethyl)benzyl group into molecules. This functional group is valuable for modifying the physical and chemical properties of organic molecules, making it useful in the development of new materials and chemical processes .

Material Science

Researchers in material science utilize 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide to create advanced materials with specific properties. For example, it can be used to synthesize polymers with enhanced thermal stability and resistance to degradation, which are important for applications in electronics and aerospace .

Agricultural Chemistry

In agricultural chemistry, this compound is employed in the development of agrochemicals, such as herbicides and pesticides. Its ability to modify the activity of biological molecules makes it a valuable tool for creating more effective and environmentally friendly agricultural products.

Biochemical Research

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is used in biochemical research to study enzyme mechanisms and protein interactions. By incorporating this compound into substrates or inhibitors, scientists can investigate the effects of fluorinated groups on biological activity and stability .

Chemical Biology

In chemical biology, this compound is utilized to create probes and labels for studying biological systems. Its fluorinated groups can enhance the detection and imaging of biological molecules, aiding in the understanding of complex biological processes.

Sigma-Aldrich MilliporeSigma VWR Benchchem

properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUPBFISGAUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide

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